molecular formula C13H24N2O B2421348 1-(Cyclohexylamino)cyclohexane-1-carboxamide CAS No. 97039-50-4

1-(Cyclohexylamino)cyclohexane-1-carboxamide

Cat. No.: B2421348
CAS No.: 97039-50-4
M. Wt: 224.348
InChI Key: JCECHFSIKQEWSJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)cyclohexane-1-carboxamide is an organic compound with the molecular formula C₁₃H₂₄N₂O. It is characterized by the presence of a cyclohexane ring substituted with an amino group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)cyclohexane-1-carboxamide typically involves the reaction of cyclohexylamine with cyclohexanone followed by subsequent reactions to introduce the carboxamide group. One common method involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .

Scientific Research Applications

1-(Cyclohexylamino)cyclohexane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylamino)cyclohexane-1-carboxamide is unique due to the presence of both the amino and carboxamide groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry and other research areas .

Properties

IUPAC Name

1-(cyclohexylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h11,15H,1-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECHFSIKQEWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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